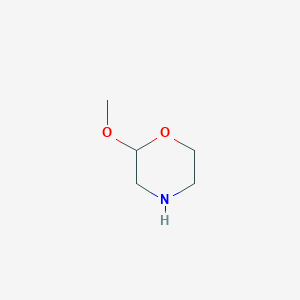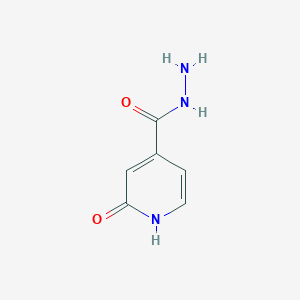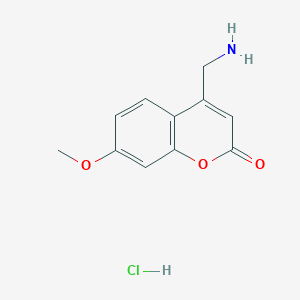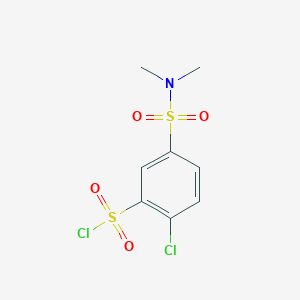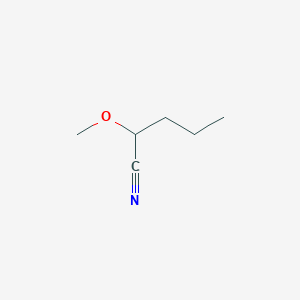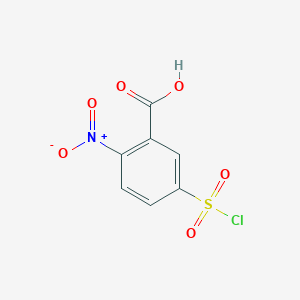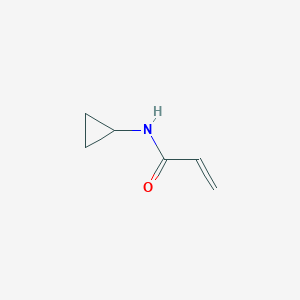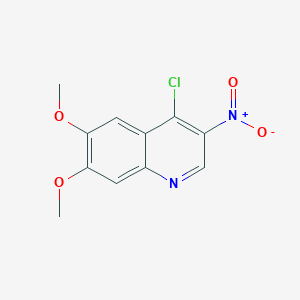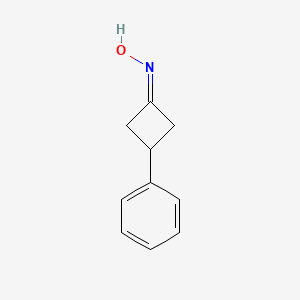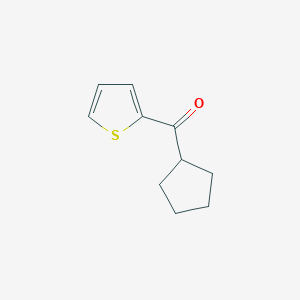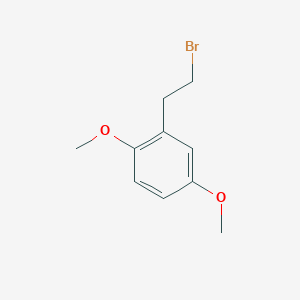
2-(2-Ethoxyethyl)oxirane
Overview
Description
2-(2-Ethoxyethyl)oxirane is an organic compound with the molecular formula C₆H₁₂O₂. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-(2-Ethoxyethyl)oxirane could be influenced by various environmental factors . For instance, the presence of nucleophiles in the environment could lead to premature reactions, potentially reducing the availability of the compound for interaction with its intended targets. Additionally, factors such as pH and temperature could influence the compound’s reactivity and stability.
Biochemical Analysis
Biochemical Properties
They can undergo ring-opening polymerization, a process that is crucial in the formation of various synthetic polymers .
Cellular Effects
It is known that oxiranes can exhibit thermoresponsive properties, which means they can change their physical state in response to temperature
Molecular Mechanism
It is known that oxiranes can undergo ring-opening polymerization, a process that involves the breaking of the three-membered ring of the oxirane . This process can be catalyzed by various substances, including potassium hydride .
Temporal Effects in Laboratory Settings
It is known that oxiranes can exhibit thermoresponsive properties . This suggests that the effects of 2-(2-Ethoxyethyl)oxirane could potentially change over time in response to temperature changes.
Metabolic Pathways
It is known that oxiranes can undergo ring-opening polymerization, a process that is crucial in the formation of various synthetic polymers . This suggests that this compound could potentially be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethoxyethyl)oxirane can be synthesized through several methods. One common method involves the reaction of ethylene oxide with 2-ethoxyethanol in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like water, alcohols, and amines are employed under acidic or basic conditions
Major Products
Diols: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Various substituted products: Produced through nucleophilic substitution reactions
Scientific Research Applications
2-(2-Ethoxyethyl)oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler oxirane with a two-carbon chain.
Propylene oxide: An oxirane with a three-carbon chain.
Butylene oxide: An oxirane with a four-carbon chain.
Uniqueness
2-(2-Ethoxyethyl)oxirane is unique due to its ethoxyethyl side chain, which imparts different chemical properties and reactivity compared to other oxiranes. This makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-(2-ethoxyethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-7-4-3-6-5-8-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHDNKAJUJZWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)
